![molecular formula C8H13N3 B8240577 (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B8240577.png)
(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a heterocyclic compound that features a unique fusion of pyrazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a suitable diketone, the reaction proceeds through intermediate steps involving condensation and cyclization to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the cyclization process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C8H13N3
- Molecular Weight : 151.21 g/mol
- CAS Number : 2306247-20-9
- Purity : Typically around 95-97% in commercial preparations .
The compound features a unique pyrazolo-diazepine structure that contributes to its biological activity. The tetrahydro configuration enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-A][1,4]diazepines exhibit promising antitumor properties. These compounds act by inhibiting thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Inhibition of TP can suppress the production of 2-deoxy-D-ribose, thereby impeding tumor proliferation .
Central Nervous System Disorders
The pyrazolo-diazepine scaffold has shown potential in treating various central nervous system disorders, including:
- Psychosis
- Schizophrenia
- Depression
- Memory Disorders
- Neurodegenerative Diseases such as Alzheimer's and Parkinson's disease .
Studies suggest that these compounds may modulate neurotransmitter systems or exhibit neuroprotective effects.
Anti-inflammatory Properties
Some derivatives have been investigated for their ability to inhibit inflammatory pathways. These compounds may provide therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Chemical Reactivity
Recent advancements in synthetic methodologies have made it feasible to produce this compound efficiently. A notable method involves the alkylation of methyl pyrazole derivatives followed by cyclization processes to yield the desired diazepine structure. The synthesis can be scaled up for industrial applications, indicating its viability for pharmaceutical development .
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrazolo[1,5-A][1,4]diazepine derivatives for their TP inhibitory activity. The findings demonstrated that specific substitutions on the diazepine ring significantly enhanced antitumor efficacy in vitro against various cancer cell lines. Molecular docking studies provided insights into binding interactions at the active site of TP .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease. This suggests potential for further development as a neuroprotective agent .
Market Availability and Research Potential
This compound is commercially available from various suppliers with different purity levels and pack sizes. The compound's accessibility facilitates ongoing research into its pharmacological properties and applications in drug development .
Wirkmechanismus
The mechanism of action of (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-A][1,4]diazepine: Lacks the methyl group at the 6-position.
6-Methyl-4H-pyrazolo[1,5-A][1,4]diazepine: Similar structure but different stereochemistry.
Uniqueness
The unique structural feature of (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is its specific stereochemistry, which can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Biologische Aktivität
The compound (6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine (CAS Number: 2306247-20-9) is a member of the pyrazolo[1,5-A][1,4]diazepine family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, structural characteristics, and various biological effects supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include cyclization processes. The initial steps often focus on creating the pyrazole core followed by functionalization to introduce the methyl group at the 6-position. Specific methods may vary based on desired purity and yield.
Structural Characterization
The molecular formula for this compound is C8H13N3, and its structure includes a bicyclic system that contributes to its biological properties. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds.
Antiviral Activity
Some studies have explored the antiviral potential of similar compounds within the pyrazolo family. Although there is no direct evidence for this compound's antiviral activity against HIV or other viruses specifically reported in the literature , its structural analogs have shown promise in inhibiting viral replication.
The mechanism of action for compounds in this class often involves interaction with specific protein kinases or other cellular targets. For example, some pyrazolo derivatives have been noted to inhibit cyclin-dependent kinases (CDKs) and other key regulators in cancer cell proliferation . However, specific interactions for this compound remain to be elucidated.
Case Study 1: Structure-Activity Relationship (SAR)
A study focusing on SAR within pyrazolo derivatives highlighted how modifications at various positions affect biological activity. While this compound was not specifically tested in this context , understanding these relationships can guide future research into enhancing its bioactivity.
Case Study 2: In Silico Studies
In silico molecular docking studies have been utilized to predict binding affinities of similar compounds to various protein targets. These computational approaches can provide insights into potential biological activities before empirical testing is conducted .
Eigenschaften
IUPAC Name |
(6S)-6-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-3-5-11-8(6-9-7)2-4-10-11/h2,4,7,9H,3,5-6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOLKDGNPSGPU-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=CC=N2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2C(=CC=N2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.